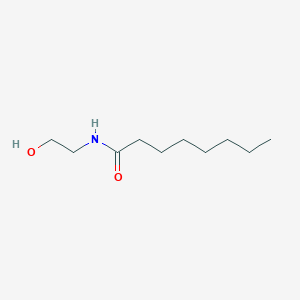
(2E)-3-(benzenesulfonyl)prop-2-enoic acid
Overview
Description
(2E)-3-(benzenesulfonyl)prop-2-enoic acid, also known as benzenesulfonamide, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamides, which are organic compounds containing a sulfonyl group attached to an amino group.
Mechanism of Action
The mechanism of action of (2E)-3-((2E)-3-(benzenesulfonyl)prop-2-enoic acidnyl)prop-2-enoic acid is based on its ability to bind to the active site of carbonic anhydrase. This binding prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. As a result, the concentration of bicarbonate in the body decreases, leading to a disruption of acid-base balance. This disruption can have a variety of physiological effects, depending on the severity and duration of the inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-((2E)-3-(benzenesulfonyl)prop-2-enoic acidnyl)prop-2-enoic acid are complex and depend on a variety of factors, including the dose, duration of exposure, and the specific physiological system being studied. In general, however, inhibition of carbonic anhydrase can lead to a decrease in bicarbonate concentration, an increase in carbon dioxide concentration, and a decrease in pH. These changes can have a variety of effects on the body, including changes in respiration, renal function, and acid-base balance.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-3-((2E)-3-(benzenesulfonyl)prop-2-enoic acidnyl)prop-2-enoic acid in lab experiments is its specificity for carbonic anhydrase. This specificity allows researchers to study the effects of carbonic anhydrase inhibition without affecting other enzymes or physiological systems. Additionally, the compound is relatively easy to synthesize and has a stable shelf life.
One limitation of using (2E)-3-((2E)-3-(benzenesulfonyl)prop-2-enoic acidnyl)prop-2-enoic acid in lab experiments is its potential toxicity. High doses of the compound have been shown to cause liver damage and other adverse effects in animal studies. Additionally, the compound can be difficult to work with due to its low solubility in water and other solvents.
Future Directions
There are many potential future directions for research on (2E)-3-((2E)-3-(benzenesulfonyl)prop-2-enoic acidnyl)prop-2-enoic acid. One area of interest is the development of new inhibitors of carbonic anhydrase that have improved specificity and lower toxicity. Additionally, there is interest in studying the effects of carbonic anhydrase inhibition on other physiological systems, such as the immune system and the nervous system. Finally, there is potential for the use of (2E)-3-((2E)-3-(benzenesulfonyl)prop-2-enoic acidnyl)prop-2-enoic acid in the development of new therapeutic agents for a variety of diseases, including cancer and metabolic disorders.
Conclusion:
In conclusion, (2E)-3-((2E)-3-(benzenesulfonyl)prop-2-enoic acidnyl)prop-2-enoic acid is a valuable tool for studying the mechanism of action of enzymes and the effects of carbonic anhydrase inhibition on physiological systems. While the compound has some limitations, its specificity and ease of synthesis make it a useful tool for scientific research. Looking to the future, there is potential for the development of new inhibitors and therapeutic agents based on (2E)-3-((2E)-3-(benzenesulfonyl)prop-2-enoic acidnyl)prop-2-enoic acid, making it an exciting area of research for years to come.
Scientific Research Applications
(2E)-3-((2E)-3-(benzenesulfonyl)prop-2-enoic acidnyl)prop-2-enoic acid has been used in a variety of scientific research applications. One of the most common uses is as a tool to study the mechanism of action of enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This inhibition has been used to study the role of carbonic anhydrase in various physiological processes, such as respiration and renal function.
properties
IUPAC Name |
(E)-3-(benzenesulfonyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFWNTBQQWFCIK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(benzenesulfonyl)prop-2-enoic acid | |
CAS RN |
24237-89-6, 711-29-5 | |
| Record name | 3-(benzenesulfonyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(benzenesulfonyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3428961.png)




